2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
The compound "2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with the naphthalen-2-ylacetamide moiety have been investigated for their biological activities, such as inhibition of aminopeptidase N and antiproliferative effects against various human cancer cell lines .
Synthesis Analysis
The synthesis of related naphthalen-2-ylacetamide derivatives has been reported. For instance, a one-step synthesis method for a compound with a naphthalene sulfonate moiety was described, which involved treating a naphthalenesulfonyl chloride with a diamine in the presence of a carbonate . Although the exact synthesis of "2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide" is not provided, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of naphthalen-2-ylacetamide derivatives has been characterized using various spectroscopic techniques such as MS, FTIR, 1H NMR, 13C NMR, and two-dimensional NMR techniques like gCOSY, TOCSY, gHSQC, and gHMBC . These methods provide detailed information about the chemical environment of the atoms within the molecule and can be used to confirm the structure of synthesized compounds.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving "2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide". However, compounds containing the naphthalen-2-ylacetamide group have been shown to interact with biological targets such as aminopeptidase N, suggesting that they can participate in biochemical reactions within a biological context .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide" are not directly reported in the provided papers. Nonetheless, related compounds have been evaluated for their antiproliferative activities, which implies that these compounds are sufficiently stable to be tested in biological assays and have specific interactions with cellular components . The solubility, stability, and reactivity of such compounds can be inferred based on their structural analogs and functional groups present.
Scientific Research Applications
Anti-HIV Activity
A series of naphthalene derivatives, including 2-(naphthalen-2-yloxy) acetamides, have been synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. One such compound demonstrated potent in vitro inhibition of HIV-1 replication, suggesting potential as an antiviral agent (Hamad et al., 2010).
Anti-Parkinson's Activity
Naphthalene derivatives have been explored for their potential in treating Parkinson's disease. Specifically, some novel 2-(naphthalen-1-yl) acetamide derivatives exhibited significant anti-Parkinson's activity in an in vitro free radical scavenging assay and in vivo in a 6-Hydroxydopamine lesioned rat model (Gomathy et al., 2012).
Anticancer Properties
Naphthalene acetamide derivatives have shown promising results in the field of cancer treatment. For instance, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives were found to exhibit antiproliferative activities against various human cancer cell lines, including nasopharyngeal and lung carcinoma (Chen et al., 2013).
Anxiolytic Effects
Derivatives of 2-(naphthalen-2-yl)acetamide have been studied for their anxiolytic effects. For instance, 2-hydroxy-n-naphthalene-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide showed potential as an anxiolytic agent, with research indicating its effectiveness in reducing anxiety-related behavior in rat models (Lutsenko et al., 2022).
Antibacterial Agents
Some derivatives of naphthalene acetamide have been synthesized and found to have significant antibacterial activity. This includes various derivatives such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, showing promise as antibacterial agents (Ramalingam et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-15(20)10-19-16(21)8-7-14(18-19)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQNVUNTIBQDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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